2-Chloro-4-fluorobenzyl chloride
Overview
Description
2-Chloro-4-fluorobenzyl chloride is an organic compound with the molecular formula C7H5Cl2F. It is a derivative of benzyl chloride, where the benzene ring is substituted with both chlorine and fluorine atoms. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Mechanism of Action
Target of Action
It’s known that benzylic halides, such as this compound, often target various biochemical entities through reactions at the benzylic position .
Mode of Action
2-Chloro-4-fluorobenzyl chloride: interacts with its targets primarily through nucleophilic substitution reactions . The chlorine atom attached to the benzyl group is a good leaving group, making the compound susceptible to attack by nucleophiles. The exact mode of action can vary depending on the specific target and reaction conditions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of This compound . Factors such as pH, temperature, and the presence of other reactive species can affect its reactivity and thus its biological activity. Furthermore, safety precautions should be taken when handling this compound due to its reactivity and potential for causing irritation .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-4-fluorobenzyl chloride can be synthesized through several methods. One common method involves the chlorination of 4-fluorotoluene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs at elevated temperatures to facilitate the substitution of the hydrogen atom with a chlorine atom on the benzyl group.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluorobenzyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by a nucleophile.
Oxidation: It can be oxidized to form corresponding benzyl alcohols or benzaldehydes.
Reduction: Reduction reactions can convert it into the corresponding benzyl fluoride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed in these reactions.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzyl compounds depending on the nucleophile used.
Oxidation: Products include benzyl alcohols and benzaldehydes.
Reduction: Products include benzyl fluoride and other reduced derivatives.
Scientific Research Applications
2-Chloro-4-fluorobenzyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of potential drug candidates.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzyl chloride: Similar structure but lacks the chlorine atom.
2-Chloro-6-fluorobenzyl chloride: Similar structure with different substitution pattern.
2-Fluorobenzyl chloride: Similar structure but lacks the chlorine atom.
Uniqueness
2-Chloro-4-fluorobenzyl chloride is unique due to the presence of both chlorine and fluorine atoms on the benzyl group. This dual substitution enhances its reactivity and makes it suitable for a wider range of chemical reactions compared to its mono-substituted counterparts.
Properties
IUPAC Name |
2-chloro-1-(chloromethyl)-4-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2F/c8-4-5-1-2-6(10)3-7(5)9/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMIAXVWVTBIGON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369353 | |
Record name | 2-Chloro-4-fluorobenzyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93286-22-7 | |
Record name | 2-Chloro-4-fluorobenzyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-1-(chloromethyl)-4-fluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.